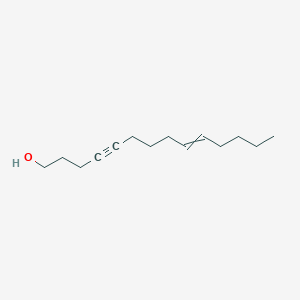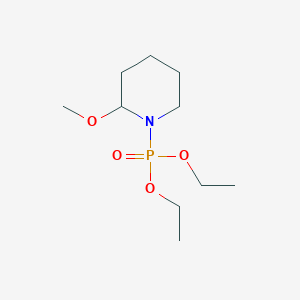
1,1-Ethenediamine, N,N'-diphenyl-2,2-bis(phenylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Ethenediamine, N,N’-diphenyl-2,2-bis(phenylsulfonyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two phenylsulfonyl groups and two diphenyl groups attached to an ethenediamine backbone. It is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Ethenediamine, N,N’-diphenyl-2,2-bis(phenylsulfonyl)- typically involves the reaction of ethenediamine with diphenyl sulfone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. The process may involve multiple steps, including purification and crystallization, to obtain the final product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality 1,1-Ethenediamine, N,N’-diphenyl-2,2-bis(phenylsulfonyl)- suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Ethenediamine, N,N’-diphenyl-2,2-bis(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the phenyl rings, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1,1-Ethenediamine, N,N’-diphenyl-2,2-bis(phenylsulfonyl)- is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1-Ethenediamine, N,N’-diphenyl-2,2-bis(phenylsulfonyl)- involves its interaction with molecular targets through its reactive functional groups. The phenylsulfonyl groups can form strong interactions with various biological molecules, while the ethenediamine backbone provides structural stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediamine, N,N’-dimethyl-: A simpler analog with two methyl groups instead of phenylsulfonyl groups.
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Contains both ethyl and methyl groups, providing different reactivity and properties.
1,2-Ethanediamine, N,N,N’,N’-tetramethyl-: Fully substituted with methyl groups, offering unique steric and electronic effects.
Uniqueness
1,1-Ethenediamine, N,N’-diphenyl-2,2-bis(phenylsulfonyl)- is unique due to the presence of both phenylsulfonyl and diphenyl groups, which confer distinct reactivity and stability. This makes it suitable for specific applications where other similar compounds may not be effective.
Propiedades
Número CAS |
90429-61-1 |
|---|---|
Fórmula molecular |
C26H22N2O4S2 |
Peso molecular |
490.6 g/mol |
Nombre IUPAC |
2,2-bis(benzenesulfonyl)-1-N,1-N'-diphenylethene-1,1-diamine |
InChI |
InChI=1S/C26H22N2O4S2/c29-33(30,23-17-9-3-10-18-23)26(34(31,32)24-19-11-4-12-20-24)25(27-21-13-5-1-6-14-21)28-22-15-7-2-8-16-22/h1-20,27-28H |
Clave InChI |
SDFVLZUTPHRBQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




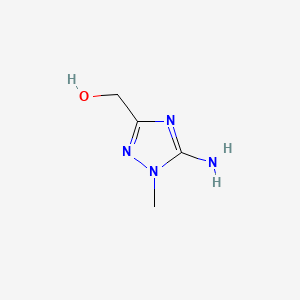
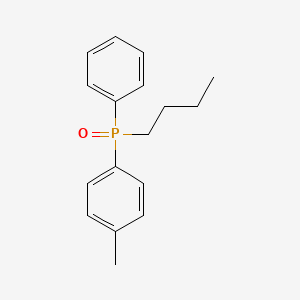

![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)

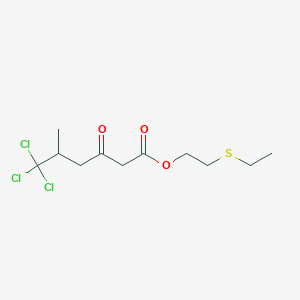
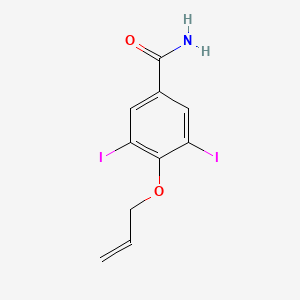
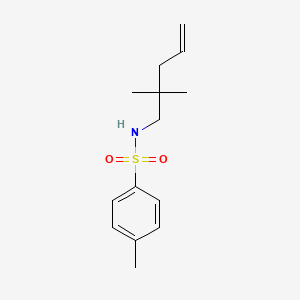
![4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14357672.png)
